Piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals due to its significant biological activity . The compound features a quinoline moiety, which is known for its diverse pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol typically involves multi-step reactions. One common method includes the Vilsmeier-Haack formylation of N-arylacetamides to produce 2-chloroquinoline-3-carbaldehyde derivatives. These intermediates are then subjected to reductive amination and Grignard reactions to introduce the piperidine moieties .
Industrial Production Methods
Industrial production of this compound often employs high-throughput synthetic techniques to ensure efficiency and scalability. Methods such as one-pot multicomponent reactions (MCRs) and organophotocatalysis have been explored to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are prevalent, especially involving halogenated intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted piperidines and quinolines, which can be further functionalized for specific applications .
Scientific Research Applications
Piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The piperidine moiety is known to form stable hydrophobic interactions with catalytic pockets of enzymes, thereby inhibiting their activity. The quinoline ring system enhances the binding affinity and specificity towards the target molecules .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A quinoline alkaloid with anticancer activity.
Matrine: A piperidine alkaloid with antimicrobial properties.
Uniqueness
Piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol stands out due to its dual piperidine and quinoline structure, which imparts a unique combination of biological activities. This makes it a versatile compound for various applications in medicinal chemistry and drug discovery .
Properties
CAS No. |
5466-34-2 |
---|---|
Molecular Formula |
C20H27N3O |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H27N3O/c24-20(18-10-4-5-11-21-18)16-14-19(23-12-6-1-7-13-23)22-17-9-3-2-8-15(16)17/h2-3,8-9,14,18,20-21,24H,1,4-7,10-13H2 |
InChI Key |
MRRUZRQLJRYSEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C(C4CCCCN4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.